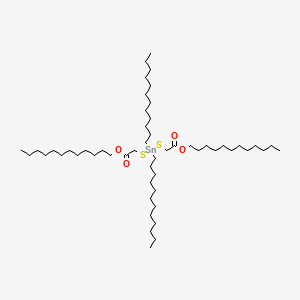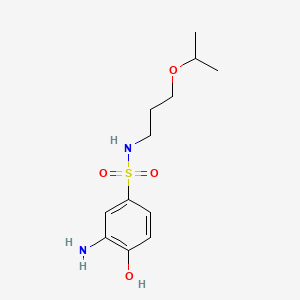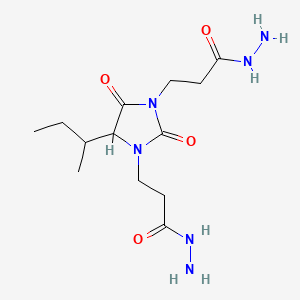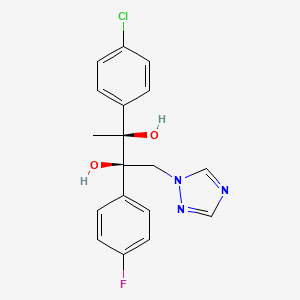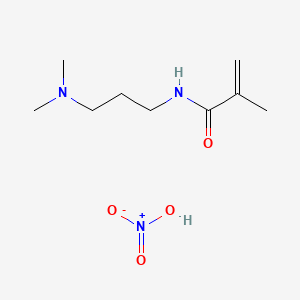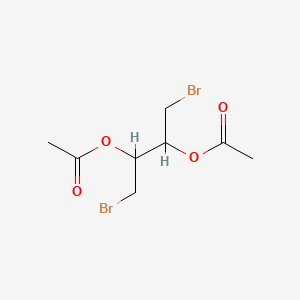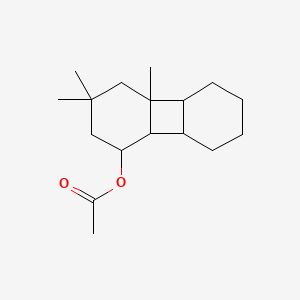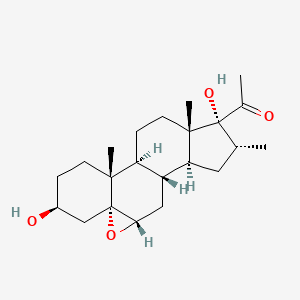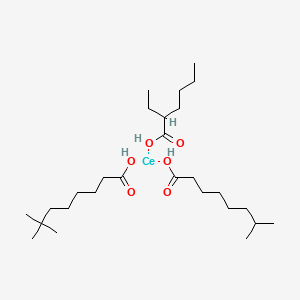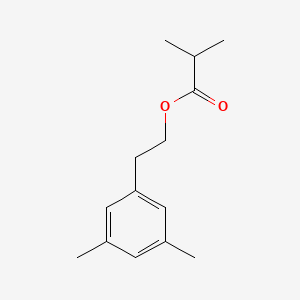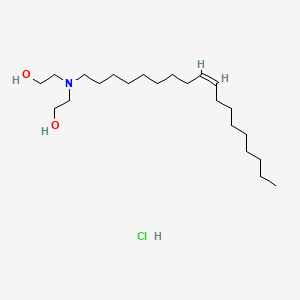
(Z)-2,2'-(Octadec-9-enylimino)bisethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is an organic compound that belongs to the class of fatty alcohol derivatives. It is characterized by the presence of a long aliphatic chain and a bisethanol group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride typically involves the reaction of octadec-9-enylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bisethanol group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced alcohols and amines.
Substitution: Formation of substituted bisethanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in various chemical formulations.
Biology
In biological research, this compound is used as a model compound to study the interactions of fatty alcohol derivatives with biological membranes. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry
In industrial applications, this compound is used in the formulation of personal care products, detergents, and lubricants. Its surfactant properties make it an essential ingredient in these products.
Mécanisme D'action
The mechanism of action of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. This interaction is crucial for its role as a surfactant and emulsifying agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-Octadec-9-enylamine
- (Z)-1,1’-(Octadec-9-enylimino)dipropan-2-ol
Comparison
Compared to (Z)-Octadec-9-enylamine, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride has additional bisethanol groups, which enhance its surfactant properties. Compared to (Z)-1,1’-(Octadec-9-enylimino)dipropan-2-ol, it has a different arrangement of hydroxyl groups, which affects its chemical reactivity and applications.
Conclusion
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it valuable for various scientific and industrial purposes.
Propriétés
Numéro CAS |
93919-96-1 |
|---|---|
Formule moléculaire |
C22H46ClNO2 |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H45NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;/h9-10,24-25H,2-8,11-22H2,1H3;1H/b10-9-; |
Clé InChI |
PYVOXDDQWISZTR-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO.Cl |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


